tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C12H19N3O2 and a molecular weight of 237.3 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Scientific Research Applications
Chemistry: tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new catalysts and ligands for chemical reactions .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the binding mechanisms of pyrazole derivatives.
Medicine: this compound has potential applications in drug discovery and development. It is investigated for its pharmacological properties and potential therapeutic uses.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the formulation of agrochemicals and pharmaceuticals.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319 , which correspond to harmful if swallowed, causes skin irritation, and causes serious eye irritation, respectively. Precautionary statements include P264, P270, P280, P301, P302, P305, P312, P313, P321, P330, P332, P337, P338, P351, P352, P362 , which provide guidance on prevention, response, storage, and disposal.
Mechanism of Action
Result of Action
The molecular and cellular effects of “tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate” are currently unknown
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules . For instance, the compound is stored in a refrigerator, indicating that low temperatures may be necessary for its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate with appropriate reagents . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide or sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or ethers.
Comparison with Similar Compounds
- tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- 1-Boc-2-(4-pyrazolyl)pyrrolidine
- 2-Methyl-2-propanyl 2-(1H-pyrazol-4-yl)-1-pyrrolidinecarboxylate
Uniqueness: tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of pyrazole and pyrrolidine rings, which confer distinct chemical and biological properties. This compound exhibits higher stability and reactivity compared to its analogs, making it a valuable tool in various research applications .
Properties
IUPAC Name |
tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-6-4-5-10(15)9-7-13-14-8-9/h7-8,10H,4-6H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNUWTQWUYDRNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CNN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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